Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate
Description
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate (CAS: 1992985-72-4) is a high-purity chemical intermediate with the molecular formula C₁₁H₉F₃N₂O₃ and a molecular weight of 274.20 g/mol . It features a pyridine ring substituted with a cyano (-CN) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, linked via an ether oxygen to an ethyl acetate moiety. This structure confers unique electronic properties due to the electron-withdrawing effects of the -CN and -CF₃ groups, enhancing its stability and reactivity in synthetic pathways.
The compound is manufactured under ISO-certified processes and serves as a critical intermediate in pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs) . Its applications include use in nucleophilic substitution reactions, cyclization processes, and as a building block for agrochemicals or medicinal compounds targeting enzyme inhibition.
Properties
IUPAC Name |
ethyl 2-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3/c1-2-18-10(17)6-19-9-3-7(11(12,13)14)5-16-8(9)4-15/h3,5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDPSIGKHSCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Cyanation of Halogenated Pyridines
- Starting material : 3-chloro-2-fluoro-5-trifluoromethylpyridine (from fluorination of 2,3-dichloro-5-trifluoromethylpyridine with KF/DMAC at 170°C for 5h).
- Cyanation : React with NaCN or KCN in dichloroethane/water at 20–80°C for 2–3h.
- Yield : ~88–89% for analogous cyano products.
- Conditions : Use phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reactivity.
Method B: One-Pot Halogen Exchange and Cyanation
- Example :
Step Reagents/Conditions Yield Fluorination 2,3-dichloro-5-TFMP + KF/DMAC, 170°C, 5h 97% Cyanation NaCN, dichloroethane/H₂O, 20°C, 10h 90.1%
Introduction of Ethyl Oxyacetate Side Chain
The hydroxyl group at the 3-position of the pyridine ring is functionalized via alkylation with ethyl bromoacetate:
Alkylation Reaction
- Reagents :
- 2-Cyano-3-hydroxy-5-trifluoromethylpyridine
- Ethyl bromoacetate
- Base: K₂CO₃ or NaH in anhydrous DMF/THF
- Conditions :
- Temperature: 60–80°C
- Time: 6–12h
- Yield : ~70–85% (estimated from analogous etherifications).
Optimization Considerations :
- Steric hindrance from the adjacent cyano group may necessitate longer reaction times or elevated temperatures.
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.
Data Comparison of Key Steps
Critical Challenges and Solutions
- Regioselectivity : Ensuring substitution at the 3-position requires careful control of reaction conditions. Electronic effects from the trifluoromethyl group direct nucleophilic attack to the 2- and 3-positions.
- Purification : Vacuum distillation or column chromatography is essential due to polar byproducts.
- Solvent Recovery : Dichloroethane and DMAC are recycled via distillation, reducing costs and environmental impact.
Proposed Synthetic Route
- Fluorination : Convert 2,3-dichloro-5-trifluoromethylpyridine to 2-fluoro-3-chloro-5-trifluoromethylpyridine using KF/DMAC.
- Cyanation : Substitute chlorine with cyanide using NaCN in dichloroethane/H₂O.
- Hydrolysis : Convert 2-cyano-3-chloro-5-TFMP to 2-cyano-3-hydroxy-5-TFMP via base-mediated hydrolysis.
- Alkylation : React with ethyl bromoacetate under basic conditions to form the target ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The cyano group can participate in redox reactions, potentially forming amides or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted esters or ethers.
Hydrolysis: 2-cyano-5-(trifluoromethyl)-3-hydroxypyridine and ethyl alcohol.
Oxidation and Reduction: Amides or amines depending on the specific reaction conditions.
Scientific Research Applications
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and other interactions with target proteins, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate are compared below with analogous pyridine- and heterocycle-based ethyl esters. Key differences in substituents, molecular weight, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects : The target compound’s -CN and -CF₃ groups create a stronger electron-deficient pyridine ring compared to analogs with halogens (e.g., -Cl in ) or alkyl groups (e.g., -CH₃ in ), enhancing its reactivity in nucleophilic aromatic substitution .
Heterocyclic Diversity : Pyrazole-based analogs (e.g., ) lack the pyridine ring’s planar structure, altering binding affinity in biological systems.
Functional Group Diversity : Thioxo groups (e.g., in ) introduce sulfur-mediated reactivity, while carboxylate esters (e.g., ) favor hydrolysis under basic conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
